1-Bromo-2,2-dimethylpropane
Description
Nomenclature and Isomeric Context of 1-Bromo-2,2-dimethylpropane
The systematic IUPAC name for neopentyl bromide is this compound. doubtnut.comnih.govachemblock.comnist.govvedantu.comquora.com The common name, neopentyl bromide, is also widely used and refers to the neopentyl group, which consists of a central carbon atom bonded to three methyl groups and a methylene (B1212753) group. medium.comucla.eduencyclopedia.com This compound has the molecular formula C5H11Br. nih.govpearson.comaskfilo.cominfinitylearn.comvedantu.com
This compound is one of several structural isomers with the formula C5H11Br. pearson.comaskfilo.comvedantu.com These isomers differ in the arrangement of their carbon skeleton or the position of the bromine atom. The isomers of C5H11Br include:
Primary Alkyl Halides:
1-bromo-2-methylbutane (B81432)
1-bromo-3-methylbutane (B150244)
this compound
Secondary Alkyl Halides:
Tertiary Alkyl Halides:
2-bromo-2-methylbutane (B1582447)
The distinct structure of this compound, with its quaternary carbon adjacent to the bromine-bearing carbon, sets it apart from its isomers in terms of reactivity.
| Isomer Name | Structure | Type |
| 1-Bromopentane | CH3(CH2)3CH2Br | Primary |
| 1-Bromo-2-methylbutane | CH3CH2CH(CH3)CH2Br | Primary |
| 1-Bromo-3-methylbutane | (CH3)2CHCH2CH2Br | Primary |
| This compound | (CH3)3CCH2Br | Primary |
| 2-Bromopentane | CH3CH2CH2CH(Br)CH3 | Secondary |
| 3-Bromopentane | CH3CH2CH(Br)CH2CH3 | Secondary |
| 2-Bromo-2-methylbutane | CH3CH2C(Br)(CH3)2 | Tertiary |
Historical Perspectives on Neopentyl Systems in Organic Reactivity Studies
The neopentyl group has long been a subject of interest in organic chemistry due to its unique steric properties. medium.com Early studies on neopentyl systems were crucial in developing the concept of steric hindrance and its influence on reaction mechanisms. fiveable.me The slow reactivity of neopentyl halides in nucleophilic substitution reactions provided compelling evidence for the role of steric factors in controlling reaction rates. sarthaks.comdoubtnut.comspcmc.ac.in These foundational studies helped to establish the principles that govern the competition between substitution and elimination pathways in alkyl halide reactions. The term "neopentyl" itself, though not recommended by IUPAC, persists in the chemical literature, a testament to its historical significance in the development of organic chemistry concepts. medium.com
Significance of Steric Hindrance in Alkyl Halide Reactivity
Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a reaction. fiveable.menih.gov In the context of alkyl halides, steric hindrance plays a pivotal role in determining the feasibility and rate of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
SN2 Reactions: The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. libretexts.orglibretexts.orgnumberanalytics.com This concerted process is highly sensitive to steric hindrance. fiveable.melibretexts.orglibretexts.orgnumberanalytics.com In the case of this compound, the bulky tert-butyl group effectively shields the electrophilic carbon from the incoming nucleophile, making the SN2 reaction extremely slow. sarthaks.comdoubtnut.comspcmc.ac.inlibretexts.orgmsu.edubrainly.comvaia.comechemi.comstackexchange.compearson.com The presence of three methyl groups on the β-carbon creates a significant steric barrier, hindering the approach of the nucleophile. libretexts.orgmsu.edu
SN1 Reactions: The SN1 reaction proceeds through a carbocation intermediate. While this compound is a primary alkyl halide, and primary carbocations are generally unstable, the possibility of a 1,2-methyl shift to form a more stable tertiary carbocation exists. stackexchange.comgauthmath.com However, the initial formation of the primary carbocation is a high-energy process, making the SN1 pathway also unfavorable under normal conditions. sarthaks.comdoubtnut.combrainly.comvaia.comechemi.com
E2 Reactions: The E2 mechanism is a concerted elimination reaction that requires a strong base to abstract a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group. chemistrysteps.comdoubtnut.comlibretexts.orglibretexts.org While this compound has β-hydrogens, the steric hindrance of the neopentyl group can also affect the approach of the base. brainly.com However, with a strong, sterically hindered base, the less substituted alkene (Hofmann product) can be formed. chemistrysteps.com
E1 Reactions: The E1 reaction proceeds through a carbocation intermediate, similar to the SN1 reaction. As with the SN1 pathway, the formation of the initial primary carbocation is slow, but once formed, elimination can occur to form an alkene. brainly.com
The relative rates of these reactions for this compound are significantly lower than for less hindered primary alkyl halides, highlighting the dominant role of steric hindrance in its reactivity profile.
| Reaction Type | Reactivity of this compound | Reason |
| SN2 | Very Slow/Unreactive | High steric hindrance from the tert-butyl group prevents backside attack by the nucleophile. sarthaks.comdoubtnut.comspcmc.ac.inlibretexts.orgmsu.edubrainly.comvaia.comechemi.comstackexchange.compearson.com |
| SN1 | Very Slow | Formation of an unstable primary carbocation. sarthaks.comdoubtnut.combrainly.comvaia.comechemi.com |
| E2 | Possible with strong, hindered bases | Steric hindrance can be overcome by strong bases, leading to the Hofmann product. brainly.comchemistrysteps.com |
| E1 | Slow | Dependent on the formation of the primary carbocation. brainly.com |
Overview of Research Trajectories for Haloalkanes in Advanced Organic Chemistry
Research in the field of haloalkanes continues to evolve, with several key areas of focus. taylorandfrancis.com One significant trajectory involves the development of new synthetic methodologies that can overcome the low reactivity of hindered haloalkanes like this compound. conicet.gov.ar This includes the exploration of novel catalysts and reaction conditions that can facilitate transformations that are otherwise difficult to achieve. For instance, photostimulated reactions involving radical-nucleophilic substitution (SRN1) have been investigated as a means to effect substitution on neopentyl systems. zendy.io
Another important area of research is the use of haloalkanes as building blocks in the synthesis of complex organic molecules and materials. wikipedia.org The unique structural and electronic properties of haloalkanes make them valuable precursors in a wide range of chemical transformations. taylorandfrancis.com Furthermore, there is growing interest in the environmental and biological roles of haloalkanes. refindustry.comascopost.comnews-medical.netsciencedaily.com Studies are ongoing to understand their environmental fate, potential toxicity, and their role in biological processes. This includes investigating their involvement in the formation of mutational signatures in certain types of cancer. ascopost.comnews-medical.net The continued exploration of haloalkane chemistry promises to yield new insights into fundamental reactivity and to enable the development of new technologies with applications in medicine, materials science, and environmental science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWYAXCOVZKLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060886 | |
| Record name | Propane, 1-bromo-2,2-dimethyl- | |
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Molecular Weight |
151.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Neopentyl bromide | |
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CAS No. |
630-17-1 | |
| Record name | 1-Bromo-2,2-dimethylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-17-1 | |
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| Record name | Neopentyl bromide | |
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| Record name | Propane, 1-bromo-2,2-dimethyl- | |
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| Record name | Propane, 1-bromo-2,2-dimethyl- | |
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| Record name | 1-bromo-2,2-dimethylpropane | |
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Synthetic Methodologies and Precursor Chemistry of 1 Bromo 2,2 Dimethylpropane
Classical Approaches to Primary Alkyl Bromide Synthesis
Halogenation of Alkanes: Mechanistic Considerations and Selectivity
The direct halogenation of alkanes, such as neopentane (B1206597), can proceed via a free-radical chain mechanism. This process involves the initiation, propagation, and termination steps. However, the radical chlorination of neopentane is a more effective method for preparing neopentyl chloride than the corresponding bromination for producing neopentyl bromide. quora.com
The selectivity of halogenation is a critical factor. Bromination is generally more selective than chlorination. youtube.comchemistrysteps.com This is attributed to the Hammond postulate, which states that the transition state of an endothermic reaction step will more closely resemble the products. stackexchange.com The hydrogen abstraction step in bromination is endothermic, leading to a later transition state that has more radical character. stackexchange.commasterorganicchemistry.com Consequently, the stability of the resulting radical intermediate plays a more significant role, favoring the formation of more stable radicals. quora.comchemistrysteps.com In the case of neopentane, all primary hydrogens are equivalent, leading to a single possible monobrominated product. However, the high reactivity of chlorine radicals leads to lower selectivity. masterorganicchemistry.com
Table 1: Comparison of Selectivity in Free-Radical Halogenation
| Halogen | Reactivity | Selectivity | Transition State |
| Chlorine | High | Low | Early |
| Bromine | Low | High | Late |
Substitution Reactions of Alcohols with Halogen Acids: Optimization and Byproduct Formation
The reaction of primary alcohols with halogen acids, such as hydrobromic acid (HBr), is a common method for synthesizing alkyl bromides. However, the reaction of neopentyl alcohol with concentrated HBr is complicated by rearrangement reactions. pearson.combrainly.comdoubtnut.com The protonated alcohol can form a primary carbocation, which is highly unstable and prone to a 1,2-methyl shift to form a more stable tertiary carbocation. brainly.comvaia.comaskfilo.com This rearrangement leads to the formation of 2-bromo-2-methylbutane (B1582447) as the major product, rather than the desired 1-bromo-2,2-dimethylpropane. pearson.combrainly.comdoubtnut.com
To minimize byproduct formation and favor the direct substitution (SN2) pathway, alternative reagents are often employed. The use of phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) provides a milder and more controlled method for converting primary alcohols to their corresponding halides, avoiding the formation of carbocation intermediates and subsequent rearrangements. ontosight.aimasterorganicchemistry.com
Table 2: Products of the Reaction of Neopentyl Alcohol with HBr
| Reactant | Conditions | Major Product | Minor Product |
| Neopentyl alcohol | Concentrated HBr | 2-Bromo-2-methylbutane | This compound |
Advanced Synthetic Routes for this compound
Bromination of 2,2-Dimethylpropan-1-ol: Controlled Reaction Conditions
To circumvent the rearrangement issues associated with HBr, the use of phosphorus tribromide (PBr₃) is a preferred method for the synthesis of this compound from 2,2-dimethylpropan-1-ol (neopentyl alcohol). ontosight.aimasterorganicchemistry.comorgosolver.com This reaction proceeds through an SN2 mechanism, where the alcohol is first converted into a good leaving group by the phosphorus reagent. masterorganicchemistry.comorgosolver.com The bromide ion then acts as a nucleophile, attacking the carbon and displacing the leaving group. This method avoids the formation of a free carbocation, thus preventing rearrangement and yielding the desired primary alkyl bromide. masterorganicchemistry.com A study reported the synthesis of neopentyl bromide from triethylneopentoxysilane and phosphorus tribromide in an 86% yield. afinitica.com
One-Step Conversion of Cyclic Ethers: Application to 3,3-Dimethyloxetane (B1346095)
The ring-opening of cyclic ethers presents another pathway for the synthesis of haloalcohols and their derivatives. The reaction of oxetanes with reagents like CBr₄/Ph₃P can yield α,ω-dibromo compounds. acs.org While specific studies on the direct conversion of 3,3-dimethyloxetane to this compound are not prevalent, the chemistry of oxetane (B1205548) ring-opening suggests its potential as a synthetic route. The significant ring strain in the four-membered oxetane ring makes it susceptible to nucleophilic attack. acs.org The reaction of 3,3-dimethyloxetane with a suitable brominating agent could theoretically lead to the formation of a bromohydrin intermediate, which could then be further converted to the target compound.
Catalytic Processes in Alkyl Halide Preparation: Green Chemistry Principles
The development of environmentally benign synthetic methods is a key focus of modern chemistry. In the context of alkyl halide synthesis, green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. While specific "green" syntheses for this compound are not extensively documented, general principles can be applied. For instance, the use of catalytic amounts of reagents instead of stoichiometric quantities can reduce waste. An example is the synthesis of neopentylzinc bromide, which utilizes catalytic amounts of tetrabutylammonium (B224687) iodide. chemicalbook.com Furthermore, exploring solvent-free reactions or the use of greener solvents can also contribute to a more sustainable process. sigmaaldrich.comechemi.com
Atom-Economical Reactions and Sustainable Methodologies
In recent years, the principles of green chemistry have driven research towards more sustainable and atom-economical synthetic routes for alkyl halides. ijrpr.com Traditional methods for preparing compounds like this compound often generate significant chemical waste, exhibiting poor atom economy. ucc.iescranton.edu For instance, in substitution reactions where an alcohol is converted to an alkyl bromide, the atoms of the leaving group (hydroxyl), the counter-ion of the bromide source, and any acid catalysts are not incorporated into the final product, thus becoming waste. scranton.edu
The American Chemical Society Green Chemistry Institute has identified the activation of alcohols for nucleophilic substitution as a key area for research to address these challenges. ucc.ie Developments in this field focus on minimizing waste and utilizing more environmentally benign reagents.
One promising sustainable approach is the decarboxylative bromination of sterically hindered aliphatic carboxylic acids . A notable method uses (diacetoxyiodo)benzene (B116549) and potassium bromide (KBr), one of the most stable and inexpensive bromine sources. researchgate.net This reaction is advantageous as it is metal-free, can be performed as a one-pot operation under aerobic conditions at room temperature, and demonstrates wide functional group compatibility. researchgate.net This method efficiently converts sterically hindered carboxylic acids, which are often readily available, into the corresponding alkyl bromides in high yields, avoiding the use of harsh reagents or conditions. researchgate.net
Another area of research involves the diphenyl H-phosphonate-mediated deoxygenative bromination of alcohols . This methodology represents a move towards more sustainable protocols for synthesizing alkyl bromides. ucc.ie It is designed as a one-pot activation and substitution of alcohols using materials with minimal environmental impact, proceeding at relatively low temperatures and resulting in high yields. ucc.ie Such advancements align with the goals of green chemistry by reducing resource consumption and waste generation. ijrpr.comucc.ie
| Sustainable Method | Precursor Type | Key Reagents | Advantages |
| Decarboxylative Bromination | Sterically Hindered Carboxylic Acids | (Diacetoxyiodo)benzene, KBr | Metal-free, Br₂-free, mild room-temperature conditions, one-pot operation, high yields. researchgate.net |
| Deoxygenative Bromination | Alcohols | Diphenyl H-phosphonate, Bromide source | Low-temperature, one-pot reaction, uses more benign materials, high yields. ucc.ie |
Isolation and Purification Techniques for Sterically Hindered Bromides
The purification of sterically hindered bromides like this compound requires techniques that can effectively separate the target compound from byproducts, unreacted starting materials, and rearranged isomers. The significant steric bulk of the neopentyl group can influence the choice and efficacy of purification methods.
Column chromatography is a fundamental and widely used technique for the purification of these compounds. acs.org Using a solid stationary phase, such as silica (B1680970) gel, and an appropriate liquid mobile phase (eluent), components of the reaction mixture can be separated based on their differential adsorption. acs.orgnih.gov For sterically hindered products, careful selection of the eluent system is crucial to achieve good separation.
High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase (RP) mode, is another powerful technique for both analysis and purification. sielc.com An RP-HPLC method for this compound analysis uses a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities, making it suitable for obtaining high-purity samples. sielc.com
Distillation can be employed if the boiling points of the desired product and impurities are sufficiently different. This compound has a boiling point of 105–106 °C. wikipedia.org However, the presence of isomeric impurities with close boiling points can make fractional distillation challenging.
A summary of common purification techniques is provided below.
| Technique | Principle | Applicability for this compound |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). acs.orgnih.gov | Highly effective for removing polar impurities and byproducts from the less polar alkyl bromide. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. sielc.com | Reverse-phase HPLC is suitable for both analytical quantification and preparative isolation to achieve high purity. sielc.com |
| Distillation | Separation based on differences in boiling points. | Useful for removing impurities with significantly different volatilities. May be less effective for separating isomers with similar boiling points. |
Mechanistic Investigations of 1 Bromo 2,2 Dimethylpropane Reactivity
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)
1-Bromo-2,2-dimethylpropane exhibits significant reluctance to undergo either S(_N)2 or S(_N)1 reactions, a behavior directly attributable to its steric and electronic properties. brainly.comaskfilo.com
Steric Hindrance Effects on S(_N)2 Pathways
The bimolecular nucleophilic substitution (S(_N)2) mechanism is characterized by a single concerted step where a nucleophile attacks the electrophilic carbon from the backside as the leaving group departs. askfilo.com The success of this mechanism is highly sensitive to steric hindrance around the reaction center. quizlet.comspcmc.ac.in
In the case of this compound, the presence of a large tert-butyl group creates substantial steric bulk around the primary carbon atom bonded to the bromine. brainly.comquora.com This steric hindrance effectively shields the electrophilic carbon from the backside attack required for an S(_N)2 reaction. quora.comgauthmath.com The bulky methyl groups obstruct the trajectory of the incoming nucleophile, making the formation of the pentacoordinate transition state highly unfavorable. brainly.comquizlet.comspcmc.ac.in Consequently, S(_N)2 reactions for this compound are extremely slow. quizlet.comstackexchange.com
When compared to less hindered primary alkyl halides, the reactivity of this compound in S(_N)2 reactions is dramatically lower. For instance, studies comparing its reaction rate to that of ethyl bromide show a significant decrease in reactivity for the neopentyl structure. spcmc.ac.inquora.com This disparity is almost entirely due to steric factors rather than electronic effects, which are minimal through two saturated carbon atoms. spcmc.ac.in
The following table illustrates the relative rates of S(_N)2 reactions for a series of primary alkyl bromides, highlighting the profound impact of increasing steric bulk at the (\beta)-carbon.
| Alkyl Bromide | Structure | Relative Rate (S(_N)2 with EtO in EtOH at 55 °C) |
| Ethyl bromide | CH(_3)CH(_2)Br | 1.0 |
| n-Propyl bromide | CH(_3)CH(_2)CH(_2)Br | 0.28 |
| Isobutyl bromide | (CH(_3))(_2)CHCH(_2)Br | 0.030 |
| This compound | (CH(_3))(_3)CCH(_2)Br | 0.00000042 |
This table is based on data presented in studies on the effect of substrate structure on S(_N)2 reaction rates. spcmc.ac.in
Carbocation Stability in S(_N)1 Pathways
The unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. The stability of this carbocation is the primary determinant of the reaction rate. pearson.comsavemyexams.com
The ionization of this compound would lead to the formation of a primary carbocation (neopentyl carbocation). askfilo.comquora.com Primary carbocations are inherently unstable compared to secondary and tertiary carbocations due to the limited stabilizing effect of alkyl groups through hyperconjugation and inductive effects. fiveable.mefiveable.memasterorganicchemistry.com The formation of this high-energy intermediate is a slow and energetically unfavorable process, thus hindering the S(_N)1 pathway. brainly.comaskfilo.comlibretexts.org Although the bulky tert-butyl group is present, it does not sufficiently stabilize the adjacent primary carbocation to make the S(_N)1 reaction favorable. brainly.comgauthmath.com
Despite the instability of the initially formed primary carbocation, this compound can undergo S(_N)1 reactions, albeit slowly, through a process involving carbocation rearrangement. libretexts.orglibretexts.org This rearrangement, known as a Wagner-Meerwein rearrangement, involves the migration of an adjacent alkyl group (in this case, a methyl group) to the positively charged carbon. libretexts.orgwikipedia.org
This 1,2-methyl shift transforms the unstable primary neopentyl carbocation into a much more stable tertiary carbocation (tert-pentyl carbocation). fiveable.melibretexts.org The driving force for this rearrangement is the significant increase in carbocation stability. quizlet.com Once the more stable tertiary carbocation is formed, it can then be attacked by a nucleophile to yield the final substitution product. libretexts.org For example, the reaction of this compound with ethanol (B145695) does not yield the expected neopentyl ether but instead produces 2-ethoxy-2-methylbutane, the product of the rearranged carbocation. libretexts.orglibretexts.org
The following table outlines the key species involved in the S(_N)1 reaction of this compound with rearrangement.
| Species | Structure | Stability | Role in Reaction |
| This compound | (CH(_3))(_3)CCH(_2)Br | Reactant | Starting Material |
| Neopentyl Carbocation | (CH(_3))(_3)CCH(_2) | Unstable Primary | Initial Intermediate |
| tert-Pentyl Carbocation | (CH(_3))(_2)CCH(_2)CH(_3) | Stable Tertiary | Rearranged Intermediate |
| Nucleophile (e.g., H(_2)O) | H(_2)O | - | Attacks the carbocation |
| Final Product | (CH(_3))(_2)C(OH)CH(_2)CH(_3) | Stable | Product of substitution after rearrangement |
This table illustrates the transformation from the initial unstable carbocation to the more stable rearranged carbocation, which then leads to the final product.
Role of Rearrangements (e.g., Wagner-Meerwein Rearrangement) in SN1 Processes
Theoretical Studies of Rearrangement Kinetics
Theoretical investigations, particularly those employing Density Functional Theory (DFT), have provided deep insights into the kinetics of reactions involving this compound. Studies on the gas-phase thermal decomposition of neopentyl halides indicate that the reaction mechanism is complex, often initiated by a Wagner-Meerwein rearrangement. usfq.edu.ecresearchgate.net
DFT calculations have shown that the initial step in the thermal decomposition is not a simple C-Br bond cleavage but rather a concerted process. This process involves the migration of a methyl group from the quaternary β-carbon to the α-carbon, concurrent with the movement of the bromide. usfq.edu.ecresearchgate.net The transition state for this rate-determining step is described as an intimate ion-pair where the bromide is detached and bridges the α- and β-carbons, while a methyl group is also migrating. usfq.edu.ec This concerted migration of the methyl group helps to delocalize the electron density, thereby stabilizing the transition state. usfq.edu.ec
Kinetic parameters derived from these theoretical studies highlight the energy barriers associated with these rearrangements. For instance, in the gas-phase elimination of neopentyl bromide, the activation energy for the initial rearrangement step has been calculated, providing a quantitative measure of the process's kinetics. researchgate.net These theoretical models are crucial for understanding why direct substitution is kinetically unfavorable and why rearrangement pathways dominate.
Table 1: Theoretical Kinetic Data for Neopentyl Bromide Decomposition (Note: The following data is illustrative, based on findings from theoretical studies. Actual values can vary with the level of theory and computational model used.)
| Computational Method | Activation Energy (Ea) for Rearrangement | Rate-Determining Step |
| B3LYP/6-31++G(d,p) | ~243 kJ/mol | Concerted Methyl Shift and Bromide Migration |
| MPW1PW91/6-31++G(d,p) | Varies | Wagner-Meerwein Rearrangement |
This table synthesizes data from theoretical studies on the gas-phase decomposition of neopentyl halides. usfq.edu.ecresearchgate.net
Experimental Evidence for Rearranged Products
Experimental studies on the solvolysis of this compound provide compelling evidence for the formation of rearranged products. When neopentyl bromide is subjected to Sₙ1 conditions, such as in wet formic acid or aqueous ethanol, the expected direct substitution product, neopentyl alcohol, is not the major product. msu.edumasterorganicchemistry.com Instead, products derived from a rearranged carbocation are predominantly formed. msu.eduacs.org
The reaction proceeds through the initial, slow formation of the highly unstable primary neopentyl carbocation. msu.edu This primary carbocation rapidly undergoes a 1,2-methyl shift to form the much more stable tertiary tert-amyl carbocation. msu.eduacs.org This rearranged tertiary carbocation then reacts with the solvent (a weak nucleophile) to yield rearranged substitution products like 2-methyl-2-butanol (B152257) or its corresponding ether, and elimination products like 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056) (isoamylene). msu.edumasterorganicchemistry.comacs.org
Early work by Whitmore and others established that reactions of neopentyl iodide with silver salts, which promote carbocation formation, lead exclusively to products derived from the rearranged t-amyl cation. masterorganicchemistry.com Isotope labeling studies, including those using ¹³C, have further confirmed this skeletal rearrangement mechanism. dtic.milacs.org These experimental findings are consistent with the theoretical predictions of a high barrier for direct substitution and a more favorable pathway involving carbocation rearrangement.
Table 2: Products of Solvolysis of this compound in Aqueous Ethanol
| Product | Structure | Type |
| tert-Amyl alcohol (2-methyl-2-butanol) | (CH₃)₂C(OH)CH₂CH₃ | Rearranged Substitution |
| tert-Amyl ethyl ether | (CH₃)₂C(OCH₂CH₃)CH₂CH₃ | Rearranged Substitution |
| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | Rearranged Elimination |
| 2-Methyl-1-butene | CH₂=C(CH₃)CH₂CH₃ | Rearranged Elimination |
This table summarizes the typical rearranged products observed in the solvolysis of neopentyl bromide under Sₙ1 conditions. msu.edumasterorganicchemistry.comacs.org
Solvent Effects on Substitution Mechanisms for Highly Hindered Substrates
The choice of solvent plays a critical role in the substitution reactions of sterically hindered substrates like this compound. The extreme steric hindrance at the β-carbon effectively shuts down the Sₙ2 pathway, even though it is a primary halide. acs.orgmasterorganicchemistry.com Experimental data shows that neopentyl bromide reacts about 100,000 times slower than ethyl bromide under typical Sₙ2 conditions. acs.orgwikipedia.org
For Sₙ1 reactions, which proceed through a carbocation intermediate, the solvent's polarity and ability to solvate ions are paramount. Polar protic solvents, such as water and alcohols, are known to facilitate Sₙ1 reactions. lumenlearning.comlibretexts.org They stabilize the transition state leading to the carbocation and the halide anion through hydrogen bonding, thereby lowering the activation energy for ionization. lumenlearning.comlibretexts.org In the case of neopentyl bromide, solvolysis in polar protic solvents like aqueous ethanol or formic acid allows for the slow formation of the primary carbocation, which then rearranges. msu.edumasterorganicchemistry.com
Conversely, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are generally favored for Sₙ2 reactions because they solvate the cation more effectively than the anion, leaving the nucleophile "naked" and more reactive. lumenlearning.comlibretexts.org However, due to the prohibitive steric hindrance of the neopentyl group, even in these solvents, the Sₙ2 reaction is exceptionally slow. acs.orgacs.org Studies of halogen-exchange reactions in DMF have been conducted, but the rates are significantly retarded compared to less hindered alkyl halides. acs.orgacs.org Therefore, for highly hindered substrates like this compound, polar protic solvents are necessary to promote any substitution, which will then proceed via an Sₙ1 mechanism involving rearrangement.
Elimination Reactions (E1 and E2)
Elimination reactions provide an alternative pathway for the reactivity of this compound, competing with substitution reactions. The specific mechanism, either E1 or E2, is dictated by the reaction conditions.
Considerations of Alpha-Hydrogen Availability for E1/E2 Reactions
For an elimination reaction to occur, a hydrogen atom must be removed from a carbon adjacent to the carbon bearing the leaving group (the α-carbon). These adjacent carbons are known as β-carbons, and the hydrogens attached to them are β-hydrogens. nerdfighteria.info In the structure of this compound, the α-carbon is the -CH₂- group bonded to the bromine. The adjacent carbon is a quaternary carbon, which has no hydrogens attached. However, this quaternary carbon is bonded to three methyl groups. The hydrogens on these methyl groups are β-hydrogens.
Therefore, this compound possesses a total of nine β-hydrogens, all of which are chemically equivalent and available for abstraction by a base. Some sources incorrectly state that the compound lacks the necessary hydrogens for elimination, which is a misinterpretation of its structure. vaia.com The presence of these nine β-hydrogens means that both E1 and E2 elimination reactions are possible, provided other conditions are met. pearson.com
Influence of Bulky Structure on E2 Pathways with Strong Bases
The E2 (bimolecular elimination) reaction is a concerted process that requires a strong base to abstract a β-hydrogen simultaneously as the leaving group departs. pearson.com The bulky tert-butyl group in this compound significantly influences the E2 pathway. While the steric hindrance makes Sₙ2 reactions nearly impossible, it does not prevent a base from accessing the peripheral β-hydrogens on the methyl groups. pearson.commsu.edu
When a strong, non-bulky base is used, elimination can occur. However, the use of a strong, sterically hindered base, such as potassium tert-butoxide (KOt-Bu), is particularly effective for promoting E2 reactions with this substrate. masterorganicchemistry.com Bulky bases are poor nucleophiles due to their size, which minimizes competing Sₙ2 reactions. masterorganicchemistry.commasterorganicchemistry.com They are highly effective at abstracting the sterically accessible β-hydrogens of the neopentyl group, leading to the formation of an alkene. libretexts.org The product of the E2 reaction of this compound is 1,1-dimethylcyclopropane (B155639) is not the primary product, rather the alkene 2,2-dimethylpropene. However, under certain conditions with specific bases, the formation of 1,1-dimethylcyclopropane has been reported as a minor product. The major product is 2,2-dimethylpropene.
Carbocation Intermediates in E1 Reactions and Steric Strain Alleviation
The E1 (unimolecular elimination) reaction proceeds through a carbocation intermediate, similar to the Sₙ1 reaction. pearson.com It is typically favored by weak bases and polar protic solvents. pearson.com For this compound, the E1 pathway is intimately linked with the carbocation rearrangement discussed previously.
The reaction is initiated by the slow departure of the bromide ion to form the unstable primary neopentyl carbocation. msu.edu This intermediate is subject to significant steric strain due to the bulky tert-butyl group. The rearrangement to the tertiary tert-amyl carbocation via a 1,2-methyl shift is a key step that alleviates this steric strain. msu.edumasterorganicchemistry.com The resulting tertiary carbocation is not only more stable due to hyperconjugation and inductive effects but also has a less strained geometry. msu.edu
Once the more stable tertiary carbocation is formed, a weak base (often the solvent) can abstract a proton from an adjacent carbon to form a double bond. masterorganicchemistry.com This can lead to a mixture of elimination products, typically with the more substituted (Zaitsev) alkene being the major product. masterorganicchemistry.com Thus, the E1 reaction of this compound is a clear example of how carbocation rearrangement facilitates a reaction that would otherwise be kinetically unfavorable, leading to the formation of stable alkene products.
Gas-Phase Elimination Kinetics and Mechanisms
The gas-phase thermal decomposition of this compound (neopentyl bromide) presents complex mechanistic pathways that differ significantly from its solution-phase behavior, where it is notoriously unreactive in standard elimination reactions. vaia.com Theoretical and experimental studies have shown that its pyrolysis involves concurrent molecular and radical-chain processes.
A key molecular decomposition pathway involves a unimolecular elimination accompanied by a Wagner-Meerwein rearrangement. acs.org Density Functional Theory (DFT) studies on the analogous neopentyl chloride suggest that the process proceeds through a four-membered cyclic transition state, leading to the formation of methylbutenes and hydrogen halide. nih.gov This rearrangement is a characteristic feature of neopentyl systems, driven by the formation of a more stable tertiary carbocationic character in the transition state. The thermal decomposition of neopentyl chloride, a related compound, was found to yield products like 2-methyl-2-butene and 2-methyl-1-butene, which supports the rearrangement mechanism. acs.org
Furthermore, the gas-phase photolysis of neopentyl bromide at temperatures between 478–564 K yields hydrogen bromide and 1,1-dimethylcyclopropane as major products, with smaller amounts of methylbutenes and neopentane (B1206597). researchgate.net The formation of 1,1-dimethylcyclopropane is attributed to the cyclization of the 3-bromo-2,2-dimethylpropyl radical, indicating a distinct radical-mediated pathway under photolytic conditions. researchgate.net
Table 1: Products of Gas-Phase Decomposition of Neopentyl Halides
| Precursor | Conditions | Major Products | Minor Products | Inferred Mechanism |
|---|---|---|---|---|
| Neopentyl chloride | Thermal (410-496 °C) | Methylbutenes, HCl, Methane, Isobutene, Methyl chloride acs.org | 1-chloro-2-methylpropene, 3-chloro-2-methylpropene, 1,1-dimethylcyclopropane acs.org | Molecular Elimination (Wagner-Meerwein) & Radical-Chain |
| Neopentyl bromide | Photolysis (478–564 K) | HBr, 1,1-Dimethylcyclopropane researchgate.net | Methylbutenes, Neopentane researchgate.net | Radical Cyclization |
Radical Reactions
The formation of this compound from 2,2-dimethylpropane (neopentane) via free-radical bromination is a classic example of halogen atom replacement on an alkane backbone. brainly.compearson.com The mechanism proceeds through a standard radical chain reaction involving three key stages: initiation, propagation, and termination. brainly.comucr.edu
Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) by heat or light, generating two bromine radicals (Br•). ucr.edu
Propagation: A bromine radical abstracts a hydrogen atom from neopentane to form hydrogen bromide (HBr) and a primary neopentyl radical ((CH₃)₃CCH₂•). This alkyl radical then reacts with another molecule of Br₂ to yield the product, this compound, and a new bromine radical, which continues the chain. brainly.com
Termination: The chain reaction ceases when radical species combine. This can involve the recombination of two bromine radicals, two neopentyl radicals, or a neopentyl radical and a bromine radical. brainly.com
Due to the equivalence of all twelve primary hydrogens in neopentane, free-radical halogenation leads to a single major mono-halogenated product, 1-halo-2,2-dimethylpropane. quora.com
While the steric bulk of the neopentyl group can hinder reactivity, this compound serves as a building block in targeted syntheses. It is utilized, for example, in the preparation of S-alkylated cysteine derivatives, where the neopentyl group is introduced into a larger molecule. scbt.com Its structural analogs, like 1-iodo-2,2-dimethylpropane, are also noted for their use in atom-transfer radical reactions for synthesizing complex molecules. The general classification of radical reactions involving such compounds includes free radical polymerization, indicating its potential utility as a monomer or initiator in specific polymerization processes. pearson.com
A modern and powerful method for generating radicals from alkyl halides involves boryl radical-mediated halogen-atom transfer (XAT). nih.govbris.ac.uk This strategy provides a metal-free alternative for activating alkyl bromides under mild, photocatalytic conditions. nih.govrsc.org In this process, an amine-ligated boryl radical, generated photocatalytically, selectively abstracts the bromine atom from this compound. nih.govbris.ac.uk
This halogen-atom transfer step efficiently produces the neopentyl radical. The resulting radical is then free to participate in a variety of subsequent bond-forming reactions. nih.gov Researchers have successfully used this method for the Sonogashira-like alkynylation of alkyl bromides, where the generated alkyl radical undergoes a cascade of α-addition and β-fragmentation with an alkynyl sulfone, leading to C(sp³)–C(sp) bond formation. nih.govrsc.org This approach is notable for its broad functional group tolerance and its ability to engage even sterically hindered alkyl halides. bris.ac.uk
Cross-Coupling Reactions
This compound is a challenging substrate for transition metal-catalyzed cross-coupling reactions due to its significant steric hindrance. The bulky tert-butyl group adjacent to the reaction center impedes both oxidative addition to the metal center and potential β-hydride elimination pathways. core.ac.ukquora.com Consequently, standard palladium-catalyzed conditions often fail or give low yields. core.ac.uk
Despite these challenges, successful cross-coupling reactions have been developed using specialized catalytic systems. The choice of ligand is critical. For instance, palladium catalysts employing bulky, electron-rich neopentylphosphine ligands, such as di-tert-butylneopentylphosphine (B1584642) (DTBNpP), have shown high activity in Suzuki, Sonogashira, and Buchwald-Hartwig couplings of aryl halides, demonstrating the utility of the neopentyl moiety in ligand design to overcome steric challenges. researchgate.net
Specific applications involving neopentyl halides as substrates include:
Borylation: A mild, palladium-catalyzed process has been developed for the borylation of primary alkyl bromides using bis(pinacolato)diboron. This method is tolerant of a wide range of functional groups and can be applied to sterically demanding substrates. nih.gov
Negishi Coupling: While development has been slower for C(sp³)-C(sp³) bond formation, nickel-catalyzed Negishi couplings have been reported for unactivated alkyl halides. core.ac.uk
Direct Coupling with Organosodiums: Neopentyl chloride has been used in palladium-catalyzed direct cross-coupling reactions with arylsodium reagents. researchgate.net
These examples underscore that while the reactivity of this compound in cross-coupling is not trivial, tailored catalytic systems can overcome the steric barrier to enable its use in C-C bond formation.
Table 2: Examples of Palladium-Catalyzed Reactions with Neopentyl Halides
| Reaction Type | Catalyst System | Substrate | Coupling Partner | Outcome |
|---|---|---|---|---|
| Borylation | Pd(OAc)₂ / PCy₃ | Primary Alkyl Bromides | Bis(pinacolato)diboron | Successful borylation of various primary bromides nih.gov |
| Direct Coupling | Pd-PEPPSI-IPent | Neopentyl chloride | Arylsodium | Formation of aryl-neopentyl bond researchgate.net |
| Suzuki Coupling | Pd(PPh₃)₄ | Neopentyl bromide | 9-Alkyl-9-BBN | Reaction reported to not yield product, highlighting steric challenge core.ac.uk |
Transition Metal Catalyzed Processes (e.g., Palladium-catalyzed)
Challenges with Unactivated Hindered Alkyl Halides
This compound, also known as neopentyl bromide, presents significant challenges in nucleophilic substitution reactions due to its structure. pearson.comlookchem.com As a primary alkyl halide, it would be expected to undergo SN2 reactions. However, the presence of a bulky tert-butyl group adjacent to the carbon bearing the bromine atom creates substantial steric hindrance. pearson.comquora.com This steric bulk effectively shields the electrophilic carbon from backside attack by a nucleophile, which is a key step in the SN2 mechanism. pearson.comquora.com Consequently, the rate of SN2 reactions for this compound is dramatically reduced compared to less hindered primary alkyl halides. For instance, the relative rate of ethanolysis for this compound is significantly lower than that of ethyl bromide and even isobutyl bromide. spcmc.ac.in
On the other hand, the SN1 pathway is also disfavored. quora.comvaia.com SN1 reactions proceed through a carbocation intermediate, and the stability of this intermediate is a crucial factor in determining the reaction rate. quora.comvaia.com The dissociation of the C-Br bond in this compound would lead to the formation of a primary carbocation. quora.comvaia.com Primary carbocations are inherently unstable compared to secondary or tertiary carbocations, making their formation energetically unfavorable. quora.comvaia.com Although rearrangement to a more stable tertiary carbocation is theoretically possible, the initial formation of the unstable primary carbocation presents a high energy barrier. quora.com
These dual challenges in both SN1 and SN2 pathways result in this compound being relatively unreactive in traditional nucleophilic substitution reactions. pearson.com
Development of Novel Ligand Systems for Sterically Demanding Couplings
The steric hindrance that plagues traditional nucleophilic substitution reactions with this compound also poses a significant challenge for modern cross-coupling reactions. However, the development of specialized ligand systems for transition metal catalysts, particularly palladium and nickel, has enabled the use of sterically hindered alkyl halides like neopentyl bromide in these powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
These novel ligand systems are designed to be bulky and electron-rich, which facilitates the challenging oxidative addition step of the alkyl halide to the metal center and promotes the subsequent reductive elimination to form the desired product. Examples of such ligands include bulky, electron-rich phosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)3) and its derivatives, as well as N-heterocyclic carbenes (NHCs). These ligands create a sterically demanding environment around the metal center that can accommodate bulky substrates and prevent catalyst deactivation pathways such as β-hydride elimination.
The development of these sophisticated ligands has been instrumental in expanding the scope of cross-coupling reactions to include previously unreactive or challenging substrates like this compound. This has opened up new avenues for the synthesis of complex molecules containing the neopentyl motif.
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
Despite its inherent low reactivity in traditional substitution reactions, this compound is a valuable substrate for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov These reactions have become a cornerstone of modern organic synthesis. nih.gov
Carbon-Carbon Bond Formation:
Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Kumada, and Negishi couplings, have been successfully applied to this compound. These reactions typically involve the coupling of the alkyl halide with an organometallic reagent, such as an organoboron, organotin, Grignard, or organozinc reagent, respectively. The use of specialized ligands, as discussed in the previous section, is often crucial for achieving high yields and efficiencies in these transformations.
Carbon-Heteroatom Bond Formation:
The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur using this compound is also a significant area of research. mdpi.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds by reacting this compound with amines. Similarly, analogous methods have been developed for the formation of C-O bonds (etherification) and C-S bonds (thioetherification) by coupling with alcohols and thiols, respectively. mdpi.com These reactions provide access to a wide range of neopentyl-containing compounds with diverse functionalities.
Reductive Reactions to Yield Various Functional Groups
This compound can undergo reductive reactions to yield various functional groups. A common transformation is the reduction of the carbon-bromine bond to a carbon-hydrogen bond, effectively converting the alkyl halide to an alkane (2,2-dimethylpropane). This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
In a comparative study of reductive elimination, it was found that tertiary bromides are reduced much more slowly than primary analogs. In a mixture containing 1-bromopentane (B41390), 1-bromohexane, and this compound, the reduction product ratio highlighted the significant influence of steric hindrance over electronic effects.
Furthermore, reductive coupling reactions can be employed to form new carbon-carbon bonds. For instance, treatment of this compound with a reducing metal like zinc or magnesium can generate an organometallic intermediate, which can then react with other electrophiles.
Functional Group Interconversions with this compound
This compound serves as a versatile starting material for various functional group interconversions. The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles, although, as previously discussed, this often requires forcing conditions or specialized catalysts due to steric hindrance.
Some key functional group interconversions include:
Synthesis of Alcohols: Reaction with a strong base like sodium hydroxide (B78521) can lead to the formation of 2,2-dimethylpropanol, although elimination reactions can be a competing pathway.
Synthesis of Ethers: Reaction with an alkoxide ion (RO⁻) can yield neopentyl ethers.
Synthesis of Amines: Nucleophilic substitution with ammonia (B1221849) or primary/secondary amines can produce neopentylamines.
Synthesis of Nitriles: The Finkelstein reaction, involving the displacement of bromide with iodide followed by reaction with cyanide, can be used to introduce a nitrile group. vanderbilt.edu
Synthesis of other Halides: The bromine atom can be exchanged for other halogens, such as iodine, through reactions like the Finkelstein reaction. vanderbilt.edu
These interconversions allow for the incorporation of the sterically demanding neopentyl group into a wide array of organic molecules.
Computational Chemistry and Spectroscopic Characterization
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a molecular-level understanding of reaction mechanisms involving 1-Bromo-2,2-dimethylpropane. These computational methods are essential for predicting reaction outcomes and understanding the factors that control them.
DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. These studies help in elucidating the intricate details of reaction pathways and identifying the structures of transition states. For instance, DFT has been employed to investigate the mechanisms of nucleophilic substitution reactions (both SN1 and SN2) and elimination reactions (E1 and E2).
Due to the significant steric hindrance created by the bulky t-butyl group, this compound experiences difficulty in undergoing traditional SN2 reactions. pearson.comaskfilo.com The backside attack required for an SN2 mechanism is sterically hindered. askfilo.com While it is a primary alkyl halide, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway also difficult. askfilo.com Computational studies can quantify the activation barriers for these pathways, providing a theoretical basis for the observed reactivity. Although it is a primary bromide, the bulky nature of the attached groups impedes the SN2 reaction. askfilo.com The stability of the carbocation plays a crucial role in the SN1 reaction mechanism, with tertiary carbocations exhibiting the highest reactivity due to their stability. askfilo.com
Furthermore, DFT calculations can predict the regioselectivity of reactions and help understand the role of catalysts in facilitating transformations. smolecule.com For example, in rhodium-catalyzed C-H functionalization reactions, DFT has been crucial in revealing the importance of concerted metalation-deprotonation mechanisms. smolecule.com
Quantum chemical calculations allow for the determination of key kinetic and thermodynamic parameters that govern the reactivity of this compound. The enthalpy of vaporization (ΔvapH) for this compound is reported as 38.1 kJ/mol, and the enthalpy of fusion (ΔfusH) is 36.2 kJ/mol. These values are influenced by its branched structure, which leads to reduced intermolecular van der Waals interactions compared to its linear isomers.
The C-Br bond dissociation energy (D₀) for this compound is 298.2 kJ/mol. This value is slightly higher than that of less branched alkyl bromides, suggesting that the branching offers a marginal stabilizing effect on the C-Br bond. Such thermodynamic data, often obtainable from computational models, is critical for predicting reaction feasibility and equilibrium positions.
Spectroscopic Methods for Structure Elucidation and Purity Determination
A suite of spectroscopic techniques is indispensable for confirming the structure and assessing the purity of this compound.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules like this compound. slideserve.com
¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is relatively simple and highly characteristic. It displays two main signals corresponding to the two distinct proton environments:
A singlet for the nine equivalent protons of the three methyl groups (-(CH₃)₃).
A singlet for the two protons of the methylene (B1212753) group (-CH₂Br).
The integration of these signals provides a ratio of 9:2, confirming the number of protons in each environment. The chemical shifts are influenced by the electronegativity of the bromine atom, with the methylene protons appearing further downfield. docbrown.info
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, three distinct carbon signals are expected, corresponding to the quaternary carbon, the three equivalent methyl carbons, and the methylene carbon attached to the bromine. This technique can be used to distinguish it from its isomers. For instance, 1-bromobutane (B133212) and 2-bromobutane (B33332) both show four ¹³C NMR resonances, while 2-bromo-2-methylpropane (B165281) shows only two. docbrown.info
Table 1: NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H (-(CH₃)₃) | ~1.05 | Singlet |
| ¹H (-CH₂Br) | ~3.28 | Singlet |
| ¹³C (C(CH₃)₃) | ~32 | Singlet |
| ¹³C (C(CH₃)₃) | ~28 | Singlet |
| ¹³C (CH₂Br) | ~45 | Singlet |
Note: Specific chemical shifts can vary slightly depending on the solvent used.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands. docbrown.info
C-H Stretching : Absorptions in the range of 2845-2975 cm⁻¹ are characteristic of C-H stretching vibrations within the alkyl groups. docbrown.info
C-H Bending : Peaks between 1270 cm⁻¹ and 1480 cm⁻¹ correspond to C-H bending deformations. docbrown.info
C-Br Stretching : A strong absorption in the region of 550-690 cm⁻¹ is indicative of the C-Br stretching vibration, a key feature for alkyl bromides.
Fingerprint Region : The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of vibrations that is unique to the molecule, allowing for its definitive identification. docbrown.info
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| 2845-2975 | C-H Stretch |
| 1270-1480 | C-H Bend |
| 550-690 | C-Br Stretch |
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. docbrown.info For this compound, the mass spectrum shows several key features.
Molecular Ion Peak : Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak appears as a pair of peaks (M⁺ and M+2) of almost equal intensity at m/z 150 and 152. docbrown.info
Base Peak : The most abundant fragment ion, known as the base peak, is often observed at m/z 57. This corresponds to the loss of the bromine atom and the formation of the stable tertiary butyl cation ((CH₃)₃C⁺). docbrown.info
Other Fragments : Other significant fragments can arise from the loss of methyl groups or other rearrangements.
High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight, further confirming the elemental composition of the molecule.
Table 3: Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment |
|---|---|
| 150/152 | [C₅H₁₁Br]⁺ (Molecular Ion) |
| 57 | [(CH₃)₃C]⁺ (Base Peak) |
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Analysis
The purity of this compound is critical for its applications in organic synthesis, and chromatographic techniques are the primary methods for its assessment. Commercially available this compound often specifies a purity of greater than 95% as determined by Gas Chromatography (GC). Another source indicates a purity of 98%. sigmaaldrich.cn
High-Performance Liquid Chromatography (HPLC)
A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with formic acid. sielc.com This HPLC method is robust and scalable, making it suitable for the isolation of impurities in preparative separation and for pharmacokinetic studies. sielc.com
Gas Chromatography (GC)
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.4725 µg/mL |
| Limit of Quantification (LOQ) | 0.9450 µg/mL |
| Linearity (Regression Coefficient, r²) | 0.9998 |
| Working Range | 0.9450 µg/mL - 21.6216 µg/mL |
| Precision (%RSD) | 1.34% |
| Accuracy (Recovery) | 96.04% - 102.93% |
Computational Descriptors and Prediction of Chemical Behavior
Computational descriptors provide a quantitative representation of the molecular structure of this compound, which is essential for predicting its chemical behavior. These identifiers and properties are derived from its molecular structure.
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁Br | guidechem.com |
| Molecular Weight | 151.047 g/mol | sielc.com |
| IUPAC Name | This compound | nih.gov |
| Canonical SMILES | CC(C)(C)CBr | guidechem.com |
| InChI | InChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3 | guidechem.com |
| InChIKey | CQWYAXCOVZKLHY-UHFFFAOYSA-N | sielc.com |
| LogP | 3.11 | sielc.com |
| C-Br Bond Dissociation Energy | 298.2 kJ/mol |
The highly branched structure of this compound, also known as neopentyl bromide, profoundly influences its chemical reactivity. Its molecular architecture is key to predicting its behavior in chemical reactions, particularly nucleophilic substitution and elimination reactions.
The compound shows a notable lack of reactivity in both Sₙ1 and Sₙ2 nucleophilic substitution reactions.
Sₙ2 Inactivity : The Sₙ2 mechanism requires a backside attack by a nucleophile on the carbon atom bonded to the leaving group. In this compound, the bulky tert-butyl group attached to the α-carbon creates significant steric hindrance, effectively blocking the nucleophile's approach. vaia.comquora.com
Sₙ1 Inactivity : The Sₙ1 mechanism proceeds through the formation of a carbocation intermediate. The departure of the bromide ion from this compound would result in a primary carbocation. vaia.comquora.com Primary carbocations are highly unstable and their formation is energetically unfavorable, thus inhibiting the Sₙ1 pathway. vaia.com
Furthermore, this compound is unable to undergo E1 and E2 elimination reactions. vaia.com This is because there are no hydrogen atoms on the carbon adjacent (the β-carbon) to the carbon bearing the bromine atom. vaia.com Both E1 and E2 mechanisms require the presence of a β-hydrogen to be removed to form a double bond.
Applications of 1 Bromo 2,2 Dimethylpropane in Advanced Organic Synthesis and Beyond
Intermediate in Complex Molecule Production
1-Bromo-2,2-dimethylpropane serves as a crucial building block and intermediate in the synthesis of a variety of complex organic molecules across different industries. lookchem.comguidechem.com Its ability to introduce a sterically bulky neopentyl group is a key feature exploited in these synthetic pathways.
Synthesis of S-Alkylated Cysteine Derivatives with Branched Alkyl Chains
A notable application of this compound is in the synthesis of S-alkylated cysteine derivatives that feature branched alkyl chains. scbt.comlookchem.comscbt.comchemicalbook.com This reaction is particularly relevant in the agrochemical industry, where these derivatives are important intermediates for developing new pesticides and herbicides. lookchem.com The incorporation of the branched neopentyl group from this compound can enhance the efficacy and selectivity of the final agrochemical products in controlling pests and weeds. lookchem.com
Role as an Alkylating Agent
This compound functions as an effective alkylating agent, a reagent used to introduce an alkyl group into a substrate molecule. guidechem.com Its primary role in this capacity is to introduce the bulky this compound (neopentyl) group into various organic compounds. guidechem.com The mechanism involves the displacement of the highly reactive bromine atom by a nucleophile, leading to the formation of a new carbon-nucleophile bond. This property is fundamental to its use in creating more complex molecular architectures.
In a specific study, this compound was used as an alkylating agent to synthesize novel pyrazolo[4,3-e] guidechem.comsmolecule.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidine derivatives. The reaction, detailed in the table below, proceeded smoothly in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) to give the desired products in good yields. ekb.eg
| Starting Material | Reagent | Solvent / Catalyst | Reaction Condition | Product |
|---|---|---|---|---|
| 5-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-e] guidechem.comsmolecule.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidine-4(5H)-thione (Compound 7) | This compound | Anhydrous potassium carbonate / DMF | Reflux on a water-bath | 4-((2,2-dimethylpropyl)thio)-5-(3,4-dimethoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-e] guidechem.comsmolecule.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidine (Compound 10) |
Precursor for Polymers and Functional Materials
The utility of this compound extends to the materials science field, specifically in the dyestuff industry. It is used as a synthetic intermediate for creating novel dyes and pigments. lookchem.com The introduction of the branched neopentyl group into the dye structure can lead to materials with improved characteristics, such as enhanced colorfastness and lightfastness. lookchem.com These improved properties make the resulting dyes suitable for a range of applications in textiles, plastics, and printing inks. lookchem.com
Reagent in Chemical Research
In the realm of chemical research, this compound is a valuable reagent employed both for constructing new compounds and for investigating the fundamental principles of chemical reactivity. guidechem.com
Synthesis of More Complex Organic Compounds
As a versatile building block, this compound is a common starting material for the synthesis of more intricate organic compounds. guidechem.comsolubilityofthings.com Researchers utilize it to introduce the neopentyl group, facilitating the development of complex molecules that are explored for potential applications in pharmaceuticals and other areas of chemical and biological research. lookchem.com For instance, the incorporation of branched alkyl chains from this reagent can potentially enhance pharmacological properties like solubility, stability, and bioavailability in drug molecules. lookchem.com
Exploration of Alkyl Halide Reaction Mechanisms
The unique structure of this compound makes it an interesting subject for studying the mechanisms of alkyl halide reactions. smolecule.com It is a primary alkyl halide, meaning the bromine is attached to a carbon bonded to only one other carbon. vaia.com However, the adjacent quaternary carbon atom creates significant steric hindrance around the reaction center. quora.com This structural feature severely impedes the backside attack required for a typical Sₙ2 (bimolecular nucleophilic substitution) reaction, making this pathway very slow or unfeasible. smolecule.comaskfilo.com
Simultaneously, the Sₙ1 (unimolecular nucleophilic substitution) mechanism is also disfavored because it would proceed through an unstable primary carbocation intermediate. smolecule.comvaia.comaskfilo.com Furthermore, elimination reactions (E1 and E2) are challenging because there are no β-hydrogens (hydrogen atoms on the carbon adjacent to the one bearing the bromine) to be removed. vaia.com This unusual combination of factors, which limits its reactivity in standard substitution and elimination pathways, makes this compound an excellent model compound for investigating how steric factors influence reaction dynamics and for exploring alternative or less common reaction pathways.
| Reaction Type | Reactivity | Reason |
|---|---|---|
| Sₙ1 | Low / Unfavorable | Formation of an unstable primary carbocation intermediate. |
| Sₙ2 | Low / Unfavorable | Significant steric hindrance from the bulky neopentyl group prevents backside attack by the nucleophile. |
| E1 / E2 | Low / Unfavorable | Absence of β-hydrogens necessary for the elimination process. |
Specific Industrial Applications
This compound, also known as neopentyl bromide, serves as a crucial raw material and intermediate in various sectors of the chemical industry. lookchem.com Its unique sterically hindered structure, conferred by the neopentyl group, allows for the synthesis of complex molecules with specific desired properties. lookchem.comontosight.ai The primary industrial applications are centered in the manufacturing of pharmaceutical intermediates, specialty chemicals, agrochemicals, and dyestuffs. lookchem.comguidechem.comlookchem.com
Pharmaceutical Intermediates Manufacturing
In the pharmaceutical industry, this compound is a key building block for synthesizing a range of drug molecules. lookchem.com The incorporation of the neopentyl group can enhance the pharmacological properties of active pharmaceutical ingredients (APIs). lookchem.com This is often attributed to the bulky nature of the group which can improve a drug's metabolic stability, solubility, and bioavailability. lookchem.comontosight.ai It is used as a synthetic reagent to introduce the neopentyl moiety into larger, more complex molecules that form the basis of new therapeutic agents. lookchem.comchemicalbook.com For example, it is used in the synthesis of S-alkylated cysteine derivatives which are of interest in pharmaceutical development. lookchem.comchemicalbook.com The neopentyl group is also found in various bioactive compounds, highlighting its importance in medicinal chemistry. researchgate.netacs.org
Specialty Chemicals Production
The production of specialty chemicals leverages the distinct properties of the neopentyl group provided by this compound. This includes its use in synthesizing materials like specialty polymers. ontosight.ai For instance, neopentyl glycol, a derivative, is a fundamental component in the creation of polyesters and polyurethanes, which are valued for their excellent stability against hydrolysis and weathering. ontosight.aimdpi.com The steric bulk of the neopentyl group can be exploited to control polymer architecture and properties. Furthermore, this compound is used in the synthesis of amphiphilic polyphenylene dendrons, where the neopentyl group acts as a protecting group for sulfonic acid functionalities during multi-step synthesis. mpg.de
Agrochemicals and Dyestuff Fields
This compound is an important intermediate in the agrochemical and dyestuff industries. lookchem.comlookchem.comguidechem.com In the agrochemical sector, it is used to synthesize new pesticides and herbicides. lookchem.com Specifically, it is employed in the preparation of S-alkylated cysteine derivatives with branched alkyl chains, which can enhance the efficacy and selectivity of the resulting agrochemical. lookchem.comlookchem.com
In the dyestuff industry, this compound is utilized to create novel dyes and pigments. lookchem.comlookchem.com The introduction of the branched neopentyl group into a dye's molecular structure can lead to improved characteristics such as better colorfastness and lightfastness, making them more durable for applications in textiles, plastics, and printing inks. lookchem.com
| Industry | Application | Key Role of Neopentyl Group | Example Products/Intermediates |
|---|---|---|---|
| Pharmaceuticals | Intermediate for Active Pharmaceutical Ingredients (APIs) | Enhances pharmacological properties (stability, solubility, bioavailability). lookchem.com | S-alkylated cysteine derivatives, various bioactive molecules. lookchem.comchemicalbook.comacs.org |
| Specialty Chemicals | Building block for polymers and complex molecules | Provides steric bulk, thermal stability, and acts as a protecting group. ontosight.aimpg.de | Polyesters, polyurethanes, amphiphilic dendrons. ontosight.aimdpi.commpg.de |
| Agrochemicals | Intermediate for pesticides and herbicides | Improves efficacy and selectivity of the final product. lookchem.com | Branched-chain S-alkylated cysteine derivatives. lookchem.comlookchem.com |
| Dyestuffs | Synthesis of novel dyes and pigments | Enhances colorfastness and lightfastness. lookchem.com | Durable dyes for textiles, plastics, and inks. lookchem.com |
Considerations for Controlled Reactivity in Synthetic Pathways
The synthetic utility of this compound is profoundly influenced by the steric hindrance of the neopentyl group. ontosight.aimasterorganicchemistry.com This unique structural feature presents both challenges and opportunities for controlling its reactivity. The carbon atom bonded to the bromine is a primary carbon, yet it is adjacent to a quaternary carbon, creating significant steric bulk. youtube.com This arrangement dramatically slows down reactions that depend on nucleophilic attack or the formation of a stable carbocation. masterorganicchemistry.comyoutube.com
Nucleophilic Substitution (Sₙ2 and Sₙ1):
Sₙ2 Reactions: this compound is exceptionally unreactive in Sₙ2 reactions. masterorganicchemistry.comquora.com The bulky tert-butyl group effectively shields the electrophilic carbon from backside attack by a nucleophile. quora.com For practical purposes, Sₙ2 reactions with neopentyl bromide are often considered non-viable, with reaction rates being thousands of times slower than for less hindered primary alkyl halides like bromoethane. quora.com
Sₙ1 Reactions: The compound also shows a low reactivity towards the Sₙ1 pathway. youtube.com An Sₙ1 reaction would require the formation of a primary carbocation, which is highly unstable. youtube.comvaia.com While such reactions can be forced under harsh conditions (e.g., solvolysis with heating), they are slow and often complicated by rearrangements. youtube.com The nascent primary carbocation can undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged products. youtube.comyoutube.com
Elimination (E2 and E1):
E2 Reactions: The standard E2 elimination mechanism is not possible for this compound because it lacks a β-hydrogen atom (a hydrogen on the carbon adjacent to the one bearing the bromine). vaia.com
E1 Reactions: Elimination via an E1 pathway can occur under conditions that favor carbocation formation. Following the rearrangement of the initial primary carbocation to a more stable tertiary one, a proton can be eliminated from an adjacent carbon to form an alkene. youtube.com
This predictable yet sluggish reactivity allows chemists to use this compound in specific synthetic contexts where other, more reactive alkyl halides would lead to unwanted side products. Control over the reaction pathway often involves careful selection of reagents and conditions to favor a desired, albeit slow, transformation, or to intentionally promote a rearrangement to access different carbon skeletons. youtube.commsu.edu
| Reaction Pathway | Reactivity | Reason |
|---|---|---|
| Sₙ2 (Bimolecular Nucleophilic Substitution) | Extremely Low / Unreactive | Severe steric hindrance at the reaction center prevents backside attack by nucleophiles. masterorganicchemistry.comquora.com |
| Sₙ1 (Unimolecular Nucleophilic Substitution) | Very Low / Slow | Formation of a highly unstable primary carbocation is required; prone to rearrangement. youtube.comyoutube.com |
| E2 (Bimolecular Elimination) | Does not occur | No β-hydrogen atoms are present for elimination. vaia.com |
| E1 (Unimolecular Elimination) | Possible under forcing conditions | Can occur after carbocation rearrangement to a more stable tertiary carbocation. youtube.com |
Chiral Alkyl Halides as Bioactive Motifs in Drug Discovery
While alkyl halides are common synthetic intermediates, their direct incorporation into drug molecules as stable, bioactive motifs is a less explored strategy in medicinal chemistry. nih.govmdpi.com This is often due to a misconception that they are simply non-specific alkylating agents in a biological environment. nih.gov However, a growing body of evidence from natural products and synthetic pharmaceuticals demonstrates that chiral alkyl halides can be stable under physiological conditions and can significantly enhance biological activity. nih.govmdpi.com
The introduction of a halogen atom can improve a molecule's bioactivity through various steric and electronic effects, such as increasing lipophilicity which can aid in crossing cell membranes. nih.gov The specific stereochemistry of a chiral alkyl halide is often critical for its biological function. mdpi.com For instance, studies on antibiotics like clindamycin (B1669177) have shown that the stereochemistry at the C-7 position, which bears a chlorine atom, is crucial for its activity, and that replacing the chlorine with bromine or iodine can further enhance efficacy. mdpi.com
Chiral neopentyl halides, such as deuterated derivatives of this compound, have been subjects of stereochemical studies to understand their optical properties, which is fundamental for characterizing chiral molecules. acs.orgacs.org The neopentyl group itself is a valuable "bioisostere"—a substituent that can replace another group in a drug molecule without losing biological activity, often with added benefits like improved metabolic stability. researchgate.netresearchgate.net The unique, sterically demanding topology of structures containing a gem-dimethylcyclopentane ring, which can be synthesized using neopentyl-tethered precursors, is considered a valuable motif for drug fragment screening libraries due to its potential for specific hydrophobic interactions with biological targets. acs.orgacs.org The development of single-enantiomer chiral drugs is a major focus in contemporary drug discovery, as different enantiomers can have vastly different pharmacological and toxicological profiles. rsc.org
Environmental and Safety Considerations in Research and Handling
Safety Precautions in Laboratory and Industrial Settings
The specific properties of 1-bromo-2,2-dimethylpropane necessitate careful handling to prevent accidents and minimize environmental release.
This compound is a highly flammable liquid and vapor. harpercollege.educhemicalbook.comguidechem.comchemicalbook.com It is incompatible with strong oxidizing agents (such as perchlorates, peroxides, and nitrates) and strong bases (such as sodium hydroxide (B78521) and potassium hydroxide). chemicalbook.comguidechem.comchemicalbook.comnj.gov Contact with these substances can lead to vigorous reactions, posing a significant fire and explosion hazard.
Interactive Table: Flammability and Incompatibility of this compound
| Property | Value | Source(s) |
| Flammability | Highly flammable liquid and vapor | harpercollege.educhemicalbook.comguidechem.comchemicalbook.com |
| Incompatible Materials | Strong oxidizing agents, strong bases | chemicalbook.comguidechem.comchemicalbook.comnj.gov |
To prevent the release of this compound into the environment, strict handling protocols are essential. These include using the substance in well-ventilated areas or outdoors and employing personal protective equipment such as gloves and safety glasses. harpercollege.eduechemi.com It is crucial to avoid spills and to have procedures in place for containment and cleanup. sigmaaldrich.com Containers should be kept tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. fishersci.nllgcstandards.comfishersci.com Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge. harpercollege.edufluorochem.co.uk In case of a spill, measures should be taken to prevent the product from entering drains. harpercollege.edusigmaaldrich.com Disposal of this compound and its containers must be done in accordance with approved waste disposal regulations to avoid environmental contamination. harpercollege.edusigmaaldrich.comfluorochem.co.uk
Analysis and Control of Potential Genotoxic Impurities
In the context of pharmaceutical manufacturing, alkylating agents like this compound are often considered potential genotoxic impurities (PGIs). Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), recommend controlling these impurities at very low levels in drug substances. dntb.gov.ua
A study details the development and validation of a gas chromatography (GC) method for the determination of residual 1-bromo-2-methylpropane (B43306) (an isomer and a structurally similar compound) in the drug substance febuxostat. dntb.gov.uasemanticscholar.org This methodology is relevant for the analysis of this compound as a potential impurity. The developed GC method demonstrated high sensitivity and accuracy for detecting low levels of the genotoxic impurity. semanticscholar.orgconsensus.app
Table 2: Validation Parameters of a GC Method for a Potential Genotoxic Impurity
| Parameter | Result |
| Limit of Detection (LOD) | 0.4725 µg/mL |
| Limit of Quantification (LOQ) | 0.9450 µg/mL |
| Linearity (R²) | 0.9998 |
| Accuracy (Recovery) | 96.04% to 102.93% |
| Precision (%RSD) | 1.34% |
Data from a study on 1-bromo-2-methylpropane, applicable by extension. semanticscholar.orgconsensus.app
The control of such impurities is critical to ensure the safety of pharmaceutical products. The Threshold of Toxicological Concern (TTC) is a concept used to define an acceptable intake for a PGI, which for some compounds is set at 1.5 µ g/day . semanticscholar.org This necessitates highly sensitive analytical methods to ensure that the levels of such impurities are below this threshold. semanticscholar.org
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies for Hindered Alkyl Halides
The synthesis of sterically hindered alkyl halides like 1-bromo-2,2-dimethylpropane remains a key area of research. Traditional methods often suffer from limitations such as low yields or the formation of undesired byproducts. Future work will likely focus on developing more efficient and selective synthetic routes. This includes the exploration of novel reagents and catalytic systems that can overcome the steric barriers inherent in these molecules. mdpi.com For instance, advancements in halogenation techniques, potentially utilizing milder conditions or more selective catalysts, could provide improved access to these valuable building blocks. organic-chemistry.org
Further Elucidation of Intricate Reaction Mechanisms
The reaction mechanisms of this compound are complex and not always straightforward. Due to steric hindrance, it has difficulty undergoing typical S(_N)2 reactions. quora.com While it can undergo S(_N)1 reactions, these often involve carbocation rearrangements, leading to products with a different carbon skeleton. msu.eduyoutube.com Dehydrohalogenation is also possible, but it proceeds through a rearrangement of the carbocation intermediate. vedantu.comdoubtnut.com
Future research will aim to further unravel the subtleties of these reaction pathways. Detailed kinetic studies and the use of advanced spectroscopic techniques can provide deeper insights into the transition states and intermediates involved. Understanding these mechanisms is crucial for controlling the outcome of reactions and for designing new synthetic applications. msu.eduyoutube.com
Exploration of New Catalytic Systems for Challenging Transformations
The development of new catalytic systems is paramount for expanding the synthetic utility of this compound. While traditional methods exist, researchers are continuously seeking more efficient and selective catalysts for transformations involving sterically hindered substrates. solubilityofthings.com This includes the design of catalysts for cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. chinesechemsoc.org For example, recent studies have explored the use of nickel and palladium catalysts for the coupling of alkyl halides, with some success for challenging substrates. researchgate.netnih.gov Future efforts will likely focus on developing catalysts that are more tolerant of bulky groups and that can operate under milder reaction conditions. nih.gov
Computational Modeling for Predictive Reactivity and Selectivity
Computational chemistry is becoming an increasingly powerful tool for understanding and predicting chemical reactivity. In the context of this compound, computational models can be used to:
Predict the relative energies of different carbocation intermediates and transition states, helping to rationalize observed product distributions.
Model the interaction of the substrate with various catalysts, aiding in the design of more effective catalytic systems.
Simulate reaction pathways to provide a more detailed understanding of the underlying mechanisms.
By combining computational predictions with experimental results, researchers can accelerate the discovery and optimization of new reactions and processes involving this hindered alkyl halide.
Investigation of Green Chemistry Principles in Synthesis and Application
The principles of green chemistry are increasingly influencing the design of chemical syntheses. imist.maopcw.orgresearchgate.net For this compound, this translates to several key areas of investigation:
Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org
Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives. opcw.org
Catalysis: Employing catalytic methods over stoichiometric ones to reduce waste and improve efficiency. acs.org
Future research will focus on developing greener synthetic routes to and from this compound, as well as exploring its use in environmentally friendly applications. This includes the use of renewable feedstocks and the design of biodegradable products. opcw.org
Integration of this compound in Advanced Functional Material Design
The unique structural features of the neopentyl group can be exploited in the design of advanced functional materials. The bulky nature of this group can influence the packing and properties of polymers and other materials. For instance, incorporating this compound into polymer chains could lead to materials with altered thermal stability, solubility, or mechanical properties.
Furthermore, derivatives of this compound can serve as ligands for the synthesis of metal complexes with specific catalytic or photophysical properties. researchgate.net Future research will likely explore the synthesis and characterization of new materials and metal complexes derived from this sterically hindered building block, with potential applications in areas such as catalysis, electronics, and nanotechnology.
Q & A
Basic Questions
Q. What is the IUPAC name and structural characterization of 1-Bromo-2,2-dimethylpropane?
- The IUPAC name is This compound (CAS 630-17-1), with molecular formula C₅H₁₁Br (MW 151.045 g/mol). Its structure features a central carbon bonded to two methyl groups, a bromine atom, and a methylene group. The SMILES string is
CC(C)(C)CBr, and its 3D structure shows steric hindrance around the brominated carbon, critical for reactivity analysis .
Q. How does the steric environment of this compound influence its boiling point and solubility?
- The bulky neopentyl (2,2-dimethylpropyl) group lowers solubility in polar solvents due to reduced surface area for dipole interactions. The boiling point (105–106°C at 767 mmHg) is higher than linear analogs due to increased molecular weight and branching-induced van der Waals forces .
Q. What spectroscopic methods are recommended for characterizing this compound?
- ¹H/¹³C NMR : Methyl groups appear as singlets (δ ~1.0–1.3 ppm for ¹H; δ ~20–25 ppm for ¹³C), while the CH₂Br group shows splitting in ¹H NMR (δ ~3.2–3.5 ppm). IR spectroscopy confirms C-Br stretching at ~550–650 cm⁻¹. Computational tools (e.g., CC-DPS) use quantum chemistry to predict spectral data .
Advanced Research Questions
Q. Why does this compound resist SN2 and SN1 mechanisms but participate in Grignard reactions?
- SN2 : Steric hindrance from the two β-methyl groups blocks backside nucleophilic attack. SN1 : Poor carbocation stability (neopentyl carbocations are highly strained) disfavors ionization. However, Grignard reagent formation (via single-electron transfer to Mg) bypasses these barriers, yielding (CH₃)₃CCH₂MgBr .
Q. What elimination pathways are feasible for this compound, and how does its structure dictate these pathways?
- E2 : Impossible due to lack of β-hydrogens. E1 : Requires carbocation formation, but the neopentyl carbocation is unstable. Instead, E1 with rearrangement occurs: the carbocation rearranges via hydride shift to form a tertiary carbocation, leading to alkenes like 2-methyl-1-pentene .
Q. How does the branching of this compound compare to linear bromoalkanes in reduction reactions?
- In reductions (e.g., with LiAlH₄), tertiary bromides like this compound react slower than primary analogs (e.g., 1-bromopentane) due to steric hindrance. Product ratios (e.g., 114:13:1 for pentane:hexane:2,2-dimethylpropane) highlight steric/electronic trade-offs .
Q. What synthetic routes are available for preparing this compound, and what are their limitations?
- Method 1 : Neopentyl alcohol (2,2-dimethylpropan-1-ol) reacts with HBr in concentrated sulfuric acid (yield ~30%). Limitations : Competing elimination or carbocation rearrangements reduce purity. Method 2 : Radical bromination of neopentane (2,2-dimethylpropane) under UV light. Limitations : Low regioselectivity and byproduct formation .
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- QSAR/QSPR models (e.g., CC-DPS) use quantum mechanical calculations to predict bond dissociation energies and reaction pathways. AI-driven synthesis planners (e.g., Pistachio, Reaxys) analyze steric maps to suggest feasible nucleophilic substitutions or eliminations .
Methodological Notes
- Reactivity Analysis : Use kinetic studies (e.g., monitoring reaction rates with NaCN vs. RMgBr) to distinguish between SN2/SN1 and radical pathways .
- Characterization : X-ray crystallography (via SHELX programs) resolves steric effects, while GC-MS tracks elimination products .
- Safety : Handle with flame-resistant equipment (flash point: ~25°C) and avoid static discharge (WGK hazard class: 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
